N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Brand Name: Vulcanchem
CAS No.: 885950-24-3
VCID: VC2441561
InChI: InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11)
SMILES: C1=CC2=NC=CN2C=C1C(=NO)N
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

CAS No.: 885950-24-3

Cat. No.: VC2441561

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide - 885950-24-3

Specification

CAS No. 885950-24-3
Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Standard InChI InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11)
Standard InChI Key HUGFFTYKXPZJDG-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=NC=CN2C=C1/C(=N\O)/N
SMILES C1=CC2=NC=CN2C=C1C(=NO)N
Canonical SMILES C1=CC2=NC=CN2C=C1C(=NO)N

Introduction

Chemical Structure and Properties

Basic Identifiers and Nomenclature

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide represents an important class of heterocyclic compounds. This molecule is cataloged in various chemical databases and has several synonyms used in scientific literature.

Table 1: Basic Identifiers of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

ParameterInformation
CAS Number885950-24-3
Molecular FormulaC₈H₈N₄O
Molecular Weight176.18 g/mol
IUPAC NameN'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Common SynonymsImidazo[1,2-a]pyridine-6-amidoxime, N'-hydroxyimidazo[2,1-f]pyridine-6-carboxamidine
InChIInChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11)
InChIKeyHUGFFTYKXPZJDG-UHFFFAOYSA-N
SMILESC1=CC2=NC=CN2C=C1C(=NO)N

Structural Characteristics

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The compound contains a hydroxyl group attached to the nitrogen atom and a carboximidamide functional group positioned at the 6-position of the pyridine ring. This specific arrangement contributes to its chemical reactivity and potential biological activity.

The structural configuration enables hydrogen bonding through the hydroxyl group, which may enhance binding affinity to biological targets. The compound's planar structure allows for potential intercalation or stacking interactions with biomolecules such as DNA or proteins.

Physical Properties

The physical properties of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide provide important information for its handling, formulation, and application in various research contexts.

Table 2: Physical Properties of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

PropertyValueMethod
Physical StateSolidObserved
Melting Point191-193°CExperimental
Density1.48±0.1 g/cm³Predicted
pKa10.41±0.50Predicted
SolubilitySoluble in DMSO, limited water solubilityExperimental
AppearanceCrystalline powderObserved

Synthesis Methods

Synthetic Approaches

The synthesis of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide can be achieved through various chemical methodologies. One notable approach involves a multi-component reaction that integrates cyanoacetohydrazide and various aromatic aldehydes under mild conditions.

This synthetic pathway emphasizes a domino reaction sequence that encompasses several key steps:

  • N,N-acetal formation

  • Knoevenagel condensation

  • Michael addition

  • Cyclization steps

These methods allow for efficient synthesis of the target compound while potentially enabling structural modifications for the development of analogs with enhanced properties.

Reaction Mechanisms

The reaction mechanisms involved in the synthesis of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide typically involve nucleophilic attacks and condensation reactions. While the specific reaction pathways can vary depending on the synthetic approach, the formation of the fused ring system is a critical step in these syntheses.

For the imidazo[1,2-a]pyridine core formation, reactions often involve the cyclization of appropriately substituted pyridine derivatives with reagents that introduce the imidazole ring. The carboximidamide functional group can be incorporated through reactions involving nitrile groups or through amidoxime formation from appropriate precursors.

Spectroscopic Characterization

Spectroscopic Data

Spectroscopic techniques play a crucial role in confirming the structure and purity of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide. Various analytical methods provide complementary information about the compound's structural features.

Infrared (IR) spectroscopy typically reveals characteristic absorption bands for functional groups present in the molecule, such as N-H stretching vibrations, C=N bonds, and the hydroxyl group. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, provides detailed information about the molecular framework and confirms the positioning of functional groups.

Mass spectrometry offers additional confirmation of the molecular formula through accurate mass determination and fragmentation patterns characteristic of the compound's structure. These spectroscopic methods collectively provide a comprehensive characterization of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide.

Biological Activities and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide and related compounds is essential for the rational design of more potent and selective analogs. Research suggests that modifications to various positions of the core structure can significantly impact biological activity.

For instance, studies on related imidazo[1,2-a]pyridines have shown that:

  • Substitutions at the 2-position can affect binding to specific targets and influence antimicrobial activity .

  • Modifications at the 3-position, such as the introduction of a bromine atom (as in 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide), may alter the compound's electronic properties and biological activities .

  • The presence of the carboximidamide group at the 6-position appears important for certain biological activities, while modifications to this group might tune selectivity profiles.

Related Drug Development

The core imidazo[1,2-a]pyridine structure found in N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide appears in several approved drugs, including the sedative-hypnotics zolpidem and alpidem . This precedent supports the potential druggability of compounds containing this scaffold.

More recently, some imidazo[1,2-a]pyridine derivatives have been developed as PI3K/mTOR dual inhibitors for cancer therapy, with compounds showing promising efficacy in preclinical models . These findings highlight the versatility of this chemical scaffold in drug development across multiple therapeutic areas.

ParameterClassification/Recommendation
Hazard CodesXi (Irritant)
Hazard ClassIRRITANT
Risk AssessmentHarmful by inhalation, in contact with skin, and if swallowed
Protective EquipmentChemical-resistant gloves, safety goggles, laboratory coat
Storage RecommendationsStore in a cool, dry place away from incompatible materials
DisposalAccording to local regulations for chemical waste

The compound is reported to be irritating to the eyes, respiratory system, and skin. Therefore, appropriate personal protective equipment should be used when handling this substance, and exposure should be minimized through proper laboratory practices.

Current Research and Future Directions

Ongoing Investigations

Research on N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is ongoing, with a focus on its potential applications in medicinal chemistry. Current investigations aim to:

  • Fully elucidate its mechanism of action against various biological targets

  • Explore its therapeutic potential in different disease models

  • Develop synthetic methodologies for creating analogs with enhanced properties

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide have been reported in the literature. These include:

  • 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide: A brominated derivative with potential for altered biological activity profiles .

  • N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide: An isomer with the carboximidamide group at position 2 instead of position 6.

  • Various substituted imidazo[1,2-a]pyridines explored in antimicrobial and anticancer research .

These structural analogs provide valuable insights into structure-activity relationships and may offer improved properties for specific applications.

Bioisosteres and Hybrid Molecules

The development of bioisosteres (compounds with similar biological effects but different chemical structures) and hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold represents an active area of research. These approaches may yield compounds with enhanced potency, selectivity, or pharmacokinetic properties compared to the parent molecule.

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